molecular formula C15H10N2O4 B1284467 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 904818-18-4

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid

Cat. No.: B1284467
CAS No.: 904818-18-4
M. Wt: 282.25 g/mol
InChI Key: AFXZEVYNGYWEPN-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid is a complex organic compound that features a benzo[d]imidazole core fused with a benzo[1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Mycobacterium tuberculosis enzymes, where it has shown anti-tubercular activity . The compound’s interaction with these enzymes involves binding to the active sites, thereby inhibiting their function. Additionally, it has been reported to exhibit antibacterial, anti-inflammatory, and antitumor activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor activity and reduction of blood glucose levels . At higher doses, it may cause toxic or adverse effects, including gastrointestinal side effects like ulcers and gastric perforation . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid is unique due to its specific structural features that confer distinct biological activities. Its combination of the benzo[d]imidazole and benzo[1,3]dioxole moieties enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)9-1-3-10-11(5-9)17-14(16-10)8-2-4-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXZEVYNGYWEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587640
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-18-4
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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